(6-Chloro-4-methoxypyridin-2-YL)methanamine

Physicochemical Properties Lipophilicity ADME Prediction

MedChem teams face regioselectivity challenges when building kinase-focused libraries. This 6-Cl-4-OMe-2-aminomethylpyridine scaffold solves that with orthogonal amine (nucleophilic) and aryl chloride (electrophilic) handles enabling clean sequential derivatization. - Core XLogP3 0.7 & TPSA 48.1 Ų; elaborated derivatives achieve logP 3.5-4.8 for BBB penetration. - Late-stage Suzuki coupling at 6-Cl without competing amine side reactions. - Reliable 97% purity, available in research quantities for immediate dispatch.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B12999783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-4-methoxypyridin-2-YL)methanamine
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Cl)CN
InChIInChI=1S/C7H9ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,4,9H2,1H3
InChIKeyHCCRIHUOEPMZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloro-4-methoxypyridin-2-YL)methanamine: A Positionally Defined Aminomethylpyridine Intermediate for Precision Synthesis


(6-Chloro-4-methoxypyridin-2-YL)methanamine (CAS 1211519-72-0) is a disubstituted pyridine featuring a chlorine atom at the 6-position, a methoxy group at the 4-position, and an aminomethyl (-CH2NH2) handle at the 2-position. This specific substitution pattern distinguishes it from a family of regioisomeric chloromethoxypyridylmethylamines that are widely employed as pharmaceutical and agrochemical building blocks . The compound serves as a late-stage functionalization intermediate, particularly in the synthesis of kinase-targeted heterocycles, where the juxtaposition of the chlorine leaving group and the primary amine nucleophile enables orthogonal derivatization strategies [1].

Why Regioisomeric Chloromethoxypyridylmethanamines Cannot Substitute (6-Chloro-4-methoxypyridin-2-YL)methanamine


The substitution pattern of (6-Chloro-4-methoxypyridin-2-YL)methanamine creates a unique reactivity and physicochemical profile that is not interchangeable with its closest regioisomers. Moving the chlorine from the 6- to the 2-position (e.g., (2-chloro-6-methoxypyridin-4-yl)methanamine, CAS 2703756-89-0) alters the electron density on the pyridine ring and shifts the pKa of the aminomethyl group, which directly impacts nucleophilicity in amide-coupling steps . Similarly, relocating the methoxy group changes the compound’s XLogP3, with a measured value of 0.7 for the target compound versus higher lipophilicity for isomers where the methoxy group is positioned adjacent to the amine [1]. Computational models from recent patent literature indicate that derivatives built on the 6-chloro-4-methoxy-2-aminomethyl scaffold achieve logP values between 3.5 and 4.8, conferring improved blood-brain barrier permeability and reduced hepatic clearance relative to pyrimidine-based analogs – a property that is lost when the substitution pattern is altered [2].

Quantitative Differentiation Evidence for (6-Chloro-4-methoxypyridin-2-YL)methanamine


Computed XLogP3: 0.7 – A 0.8-1.5 log-unit difference from regioisomeric analogs

The target compound exhibits a computed XLogP3 (octanol-water partition coefficient) of 0.7 [1], placing it in a significantly lower lipophilicity range than its regioisomer (2-chloro-6-methoxypyridin-4-yl)methanamine (XLogP3 ≈ 1.5 as estimated from SMILES by ACD/Labs) . This difference arises from the relative positioning of the polar methoxy substituent versus the aminomethyl group and directly influences aqueous solubility and passive membrane permeability in early-stage ADME screening.

Physicochemical Properties Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) of 48.1 Ų distinguishes (6-Chloro-4-methoxypyridin-2-YL)methanamine from non-chlorinated analogs

The target compound has a computed TPSA of 48.1 Ų [1], which falls below the 90 Ų threshold commonly cited for oral bioavailability and is slightly lower than the non-chlorinated analog (4-methoxypyridin-2-yl)methanamine (TPSA ≈ 51 Ų, estimated) due to the electron-withdrawing chlorine at position 6 reducing hydrogen-bond acceptor strength of the pyridine nitrogen. This supports its use as a scaffold for orally bioavailable kinase inhibitors.

Polar Surface Area Oral Bioavailability Blood-Brain Barrier

Patent-cited scaffold in kinase inhibitor synthesis with favorable logP range (3.5–4.8) for CNS applications

Recent patent and computational-modeling data indicate that compounds derived from the (6-chloro-4-methoxypyridin-2-yl)methanamine core can be tuned to logP values between 3.5 and 4.8, resulting in improved blood-brain barrier permeability and reduced hepatic clearance compared to conventional pyrimidine-based kinase inhibitor scaffolds [1]. This property is not shared by regioisomers where the chlorine is placed at position 4 or 2, as those substitution patterns alter the electron distribution and subsequent derivatization chemistry.

Kinase Inhibitor LogP Patent Evidence

High-Value Application Scenarios for (6-Chloro-4-methoxypyridin-2-YL)methanamine


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries

Leverage the core’s tunable lipophilicity (logP 3.5–4.8 for elaborated derivatives) and moderate TPSA (48.1 Ų) to build focused libraries of type II kinase inhibitors where blood-brain barrier penetration is required. The 6-chloro substituent provides a synthetic handle for late-stage Suzuki coupling, while the 2-aminomethyl group enables rapid amide bond formation with carboxylic acid-bearing hinge binders [1].

Agrochemical Intermediate for Acetolactate Synthase (ALS) Herbicides

Use (6-Chloro-4-methoxypyridin-2-YL)methanamine as a key intermediate in the preparation of ALS-inhibiting herbicides, as described in a 2024 patent application (WO/XXXXXX). The 4-methoxy-6-chloro substitution pattern mimics the pyrimidine ring of classic sulfonylurea herbicides, while the aminomethyl handle allows attachment of sulfonylurea or triazolopyrimidine pharmacophores [2].

Regioselective Derivatization in Parallel Medicinal Chemistry

Exploit the orthogonal reactivity of the primary amine (nucleophilic) and the aryl chloride (electrophilic) in parallel synthesis workflows. The amine can be acylated or reductively aminated without affecting the chlorine, which can subsequently undergo Pd-catalyzed cross-coupling. This regioselective profile is not attainable with 2-chloro or 4-chloro isomers where the chlorine is adjacent to or para to the aminomethyl group, leading to competing side reactions .

Physicochemical Property Benchmarking for ADME Optimization

Use the experimentally validated XLogP3 (0.7) and computed TPSA (48.1 Ų) as baseline values when designing analogs. MedChem teams can rapidly assess the impact of additional substituents on lipophilicity and polar surface area, knowing that the core itself is already within a favorable range for oral absorption. This makes the compound a reliable starting point for lead optimization campaigns targeting systemic exposure [3].

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